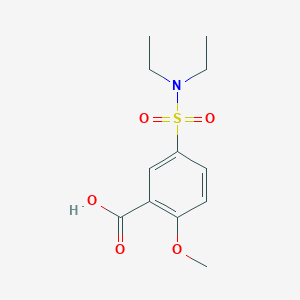

5-(Diethylsulfamoyl)-2-methoxybenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-(diethylsulfamoyl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-4-13(5-2)19(16,17)9-6-7-11(18-3)10(8-9)12(14)15/h6-8H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNSPBSLLYUPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Diethylsulfamoyl 2 Methoxybenzoic Acid

Precursor Synthesis and Derivatization

A common and well-established approach to the synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid involves the initial preparation of key intermediates, which are then strategically combined and modified. This route is characterized by the synthesis of a 2-methoxybenzoic acid core, the preparation of a sulfamoyl halide, and the subsequent joining of these two fragments.

Synthesis of 2-Methoxybenzoic Acid Intermediates

The foundational precursor for this synthetic route is 2-methoxybenzoic acid, also known as o-anisic acid. A prevalent method for its preparation begins with salicylic acid. The phenolic hydroxyl group of salicylic acid is methylated, typically using a methylating agent such as dimethyl sulfate, in the presence of a base like sodium hydroxide. This reaction converts the hydroxyl group into a methoxy (B1213986) group, yielding 2-methoxybenzoic acid.

Following the formation of 2-methoxybenzoic acid, a critical subsequent step is its chlorosulfonylation. This is commonly achieved by reacting 2-methoxybenzoic acid with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, predominantly at the position para to the activating methoxy group. This regioselectivity is driven by the ortho-, para-directing nature of the methoxy group. The resulting intermediate is 5-chlorosulfonyl-2-methoxybenzoic acid, a key building block for the final product. One documented synthesis involves adding chlorosulfonic acid to a stirred mixture of o-anisic acid, dichloroethane, and sodium chloride. The mixture is then warmed to facilitate the reaction, ultimately yielding the desired 5-chlorosulfonyl-2-methoxybenzoic acid as a colorless solid.

Preparation of Sulfamoyl Halide Precursors

The diethylsulfamoyl moiety is introduced using a reactive sulfamoyl halide, most commonly N,N-diethylsulfamoyl chloride. The synthesis of this type of reagent generally involves the reaction of a secondary amine with a sulfonating agent. In a process analogous to the synthesis of dimethylsulfamoyl chloride, diethylamine can be reacted with a sulfonyl chloride, such as sulfuryl chloride, under controlled conditions. This reaction leads to the formation of N,N-diethylsulfamoyl chloride. It is crucial to perform this reaction under anhydrous conditions to prevent the hydrolysis of the reactive sulfamoyl chloride.

Strategic Introduction of the Diethylsulfamoyl Moiety

The final step in this derivatization pathway is the strategic introduction of the diethylsulfamoyl group onto the 2-methoxybenzoic acid backbone. This is accomplished through a nucleophilic substitution reaction between the previously synthesized 5-chlorosulfonyl-2-methoxybenzoic acid and diethylamine. The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonyl group and displacing the chloride ion. This reaction forms the sulfonamide bond and yields the final product, this compound. This reaction is a common and effective method for the synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines. The general reaction conditions often involve the presence of a base to neutralize the hydrochloric acid byproduct.

Direct Synthetic Routes

Alternative to the multi-step precursor synthesis, direct synthetic routes aim to introduce the sulfamoyl group onto a pre-existing benzoic acid derivative in a more streamlined fashion. These methods often rely on the careful control of reaction conditions to achieve the desired regioselectivity.

Sulfonylation Reactions on Activated Benzoic Acid Derivatives

This approach involves the direct sulfonylation of 2-methoxybenzoic acid. The presence of the electron-donating methoxy group activates the aromatic ring towards electrophilic substitution. By employing a suitable sulfonating agent in the presence of diethylamine, it is theoretically possible to introduce the diethylsulfamoyl group in a single step. However, controlling the regioselectivity and avoiding side reactions can be challenging. The reaction conditions, including the choice of solvent and catalyst, are critical to favor the formation of the desired 5-substituted product.

Regioselective Functionalization Approaches

Advanced synthetic strategies may employ regioselective functionalization techniques to precisely control the position of the sulfamoyl group. This could involve the use of directing groups to guide the electrophilic substitution to the desired position on the benzoic acid ring. While specific examples for this compound are not extensively detailed in readily available literature, the principles of directed ortho-metalation or other regioselective C-H activation methods could potentially be applied to achieve a more direct and efficient synthesis.

Summary of Synthetic Intermediates and Reagents

| Compound Name | Role in Synthesis |

| Salicylic acid | Starting material for 2-methoxybenzoic acid |

| Dimethyl sulfate | Methylating agent |

| 2-Methoxybenzoic acid (o-Anisic acid) | Core benzoic acid intermediate |

| Chlorosulfonic acid | Chlorosulfonylating agent |

| 5-Chlorosulfonyl-2-methoxybenzoic acid | Key intermediate with reactive sulfonyl chloride |

| Diethylamine | Source of the diethylamino group |

| N,N-Diethylsulfamoyl chloride | Reactive precursor for the diethylsulfamoyl moiety |

| Sodium hydroxide | Base for methylation |

| Dichloroethane | Solvent for chlorosulfonylation |

| Sodium chloride | Additive in chlorosulfonylation |

Optimization of Reaction Conditions and Yields in Academic Syntheses

The preparation of this compound typically involves two critical transformations: the chlorosulfonation of a 2-methoxybenzoic acid precursor and the subsequent amination with diethylamine. The optimization of reaction conditions for these steps is paramount to achieving high yields and purity.

In the chlorosulfonation of 2-methoxybenzoic acid, key parameters that are often optimized include the molar ratio of the substrate to the chlorosulfonating agent (commonly chlorosulfonic acid), the reaction temperature, and the reaction time. For instance, in the synthesis of a related compound, 2-methoxy-5-sulfonyl chlorobenzoic acid, it was found that the yield could be as high as 95.7% under optimized conditions. The primary influencing factors were identified as the amount of chlorosulfonic acid, reaction temperature, and reaction time. Similarly, in the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid, the use of a catalyst such as sodium sulfate and a solvent like N-methylpyrrolidone (NMP) at an elevated temperature (145 °C) was reported to be effective.

The subsequent amination step, where the resulting sulfonyl chloride is reacted with diethylamine, also requires careful optimization. The concentration of the amine, reaction temperature, and reaction time are crucial variables. In a general procedure for the synthesis of sulfamoyl benzamide (B126) derivatives, the sulfonyl chloride is treated with an excess of the amine to drive the reaction to completion and to neutralize the hydrochloric acid byproduct. The choice of solvent is also critical, with aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) being common. The use of a base, such as triethylamine or pyridine, can also be employed to scavenge the acid produced during the reaction.

The following interactive table summarizes typical reaction conditions and yields for the key steps in the synthesis of sulfamoyl benzoic acids, based on academic research of analogous compounds.

| Step | Reactants | Reagents and Conditions | Yield (%) |

| Chlorosulfonation | 2-Methoxybenzoic acid | Chlorosulfonic acid (excess), 50-70 °C, 2 h | ~95 |

| Amination | 5-(Chlorosulfonyl)-2-methoxybenzoic acid, Diethylamine | Excess diethylamine, DCM, room temperature, 2-4 h | >90 |

| Hydrolysis (if starting from ester) | Methyl 5-(diethylsulfamoyl)-2-methoxybenzoate | LiOH or NaOH, THF/water, reflux | >95 |

Multi-Step Synthesis Pathways

Linear vs. Convergent Synthesis of this compound

| Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step modification of a single starting material (e.g., 2-methoxybenzoic acid). | Conceptually simpler to plan. | Overall yield can be low due to the multiplicative loss at each step. |

| Convergent | Independent synthesis of key fragments followed by their assembly. | Higher overall yields, allows for parallel synthesis, greater flexibility. fiveable.me | May require more complex starting materials and coupling reactions. |

Sequential derivatization is a common strategy in the synthesis of substituted aromatic compounds, where the order of functional group introduction is critical to achieve the desired regiochemistry. masterorganicchemistry.com In the context of this compound, the synthesis typically begins with 2-methoxybenzoic acid. The methoxy group is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to it. The carboxyl group, on the other hand, is a meta-director.

Therefore, the chlorosulfonation is performed on 2-methoxybenzoic acid, where the strongly activating methoxy group directs the incoming chlorosulfonyl group to the para position (position 5), leading to the desired 5-(chlorosulfonyl)-2-methoxybenzoic acid intermediate. Attempting to introduce the methoxy group after the sulfamoyl group would be synthetically challenging and would likely lead to a different isomer.

While cyclization is not directly involved in the synthesis of the final acyclic product, the principles of controlling regioselectivity through sequential reactions are fundamental. The order of reactions is crucial to ensure the correct placement of the diethylsulfamoyl group on the benzoic acid scaffold.

Recent advances in organic synthesis have led to the development of novel reagents and catalysts that can improve the efficiency and selectivity of sulfonamide formation. For the synthesis of the sulfonyl chloride intermediate, alternatives to chlorosulfonic acid are being explored to mitigate its harshness. For example, photocatalytic methods using heterogeneous catalysts like potassium poly(heptazine imide) have been developed for the synthesis of sulfonyl chlorides from aryldiazonium salts. acs.org

In the subsequent amination step, various catalysts have been employed to facilitate the reaction between the sulfonyl chloride and the amine. While the uncatalyzed reaction is often efficient, catalysts can be beneficial in cases of less reactive amines or sulfonyl chlorides. For instance, the use of a pyrylium salt (Pyry-BF4) has been reported to activate primary sulfonamides for coupling with nucleophiles, proceeding through a sulfonyl chloride intermediate. researchgate.net Transition-metal catalysts, such as those based on iridium, have been used for the synthesis of sulfonamides through C-H sulfonamidation, offering an alternative to the traditional sulfonyl chloride route.

Furthermore, reagents like 2,4,6-trichlorophenyl chlorosulfate (TCPC) have been developed for the preparation of aryl and heteroaryl sulfonamides from organozinc reagents, generating the sulfonyl chloride in situ. acs.org The use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in copper-catalyzed reactions with arylboronic acids and amines provides another modern approach to sulfonamide synthesis.

Comparative Analysis of Synthetic Efficiency and Selectivity in Research Contexts

The choice of reagents and catalysts also plays a crucial role in the efficiency and sustainability of the synthesis. While classical methods using chlorosulfonic acid are effective, they often involve harsh conditions and the generation of significant amounts of acidic waste. Modern catalytic methods, on the other hand, can offer milder reaction conditions, higher selectivity, and a better environmental profile. For instance, a comparative analysis of classical versus C-H functionalization strategies in the synthesis of active pharmaceutical ingredients has highlighted the potential for reduced waste and shorter reaction times with modern methods. rsc.org

The following table provides a conceptual comparison of different synthetic strategies for this compound.

| Parameter | Linear Synthesis (Classical) | Convergent Synthesis (Modern) |

| Number of Steps | Fewer individual reaction types, but in a longer sequence. | More steps initially for fragment synthesis, but a shorter overall sequence. |

| Overall Yield | Generally lower due to multiplicative losses. | Potentially higher due to parallel synthesis of fragments. |

| Selectivity | Highly dependent on the directing effects of substituents. | Can be designed for high selectivity through specific coupling reactions. |

| Reagents | Often involves harsh reagents like chlorosulfonic acid. | May employ milder, more selective, and catalytic reagents. |

| Sustainability | Can generate significant waste. | Potentially more sustainable due to higher efficiency and catalytic methods. |

Chemical Reactivity and Derivatization of 5 Diethylsulfamoyl 2 Methoxybenzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a common strategy to modify the molecule's physicochemical properties.

Esterification can be achieved through various methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. A patent for methyl 2-methoxy-5-sulfamoylbenzoate, a related compound, describes a preparation method involving the reaction of 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate, catalyzed by cuprous bromide in tetrahydrofuran (B95107). google.comgoogle.com Another study on the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, achieved a 97.4% yield in the esterification step. researchgate.net

Amidation reactions are crucial for introducing peptide bonds and other amide linkages. These transformations are typically carried out by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide (B86325) can facilitate the direct condensation of the carboxylic acid with an amine under milder conditions. The synthesis of N,N-diethylbenzamides has been demonstrated using a non-classical Mitsunobu reaction, which could be applicable for the amidation of 5-(diethylsulfamoyl)-2-methoxybenzoic acid. nih.gov

Table 1: Examples of Esterification and Amidation Reactions of Benzoic Acid Derivatives

| Reactant | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| 2-methoxy-5-chlorobenzoic acid methyl ester | Sodium aminosulfinate, Cuprous bromide, THF | Methyl 2-methoxy-5-sulfamoylbenzoate | google.comgoogle.com |

| 2-methoxy-5-aminosulfonylbenzoic acid | Methanol (B129727), Sulfuric acid | Methyl 2-methoxy-5-aminosulfonyl benzoate | researchgate.net |

| Benzoic acid | Diethylamine, Triphenylphosphine, DIAD | N,N-Diethylbenzamide | nih.gov |

| Naphthoquinone carboxylic acid | Aliphatic amines, DMTMM | Naphthoquinone aliphatic amides | nih.gov |

| Fatty acid | 4-methoxybenzylamine, DCC, DMAP | Fatty acid derived 4-methoxybenzylamides | nih.gov |

Reduction and Decarboxylation Pathways

Reduction of the carboxylic acid functionality in this compound to a primary alcohol (benzyl alcohol derivative) can be accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) is a common and effective reagent for this transformation. The reaction typically requires heating and subsequent acidic workup to liberate the alcohol.

Decarboxylation , the removal of the carboxyl group, can be a more challenging transformation for aromatic carboxylic acids. Thermal decarboxylation often requires high temperatures and may be facilitated by the presence of copper catalysts. For certain substituted benzoic acids, particularly those with electron-donating groups in the ortho or para positions, decarboxylation can proceed under milder conditions. nist.gov For instance, the decarboxylation of some phenolic benzoic acid derivatives can be achieved by rat caecal contents, highlighting potential microbial or enzymatic pathways. bohrium.com A general protocol for the decarboxylative hydroxylation of benzoic acids has been reported, which proceeds via a radical decarboxylation. nih.gov

Modifications of the Diethylsulfamoyl Group

The diethylsulfamoyl moiety offers further opportunities for structural modification, either at the sulfur atom of the sulfonyl group or at the nitrogen atom of the sulfonamide.

Transformations of the Sulfonyl Moiety

Reactions directly targeting the sulfonyl group are less common but can be achieved under specific conditions. Reductive cleavage of the C-S bond is possible, which would lead to the corresponding aniline (B41778) derivative. However, this typically requires harsh conditions. More subtle transformations might involve reactions of the sulfonyl group itself. For instance, N-sulfonyl amidines can be synthesized from the reaction of thioamides with sulfonyl azides. nih.gov

Alkylations and Substitutions at the Nitrogen Atom

The nitrogen atom of the sulfonamide is a key site for derivatization. N-alkylation can be achieved by treating the corresponding primary or secondary sulfonamide with an alkyl halide in the presence of a base. dnu.dp.uaorganic-chemistry.orgnih.gov Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has also been reported. acs.org

A detailed study on the electrochemical mono- and dideethylation of N,N-diethylbenzenesulfonamide has been conducted. mdpi.comresearchgate.net This process involves an oxidative dealkylation, suggesting that the ethyl groups on the nitrogen atom of this compound could potentially be removed or modified through electrochemical methods.

Table 2: Examples of Reactions Involving the Sulfonamide Group

| Reactant | Reagent/Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| N,N-diethylbenzenesulfonamide | Electrochemical oxidation | Dealkylation | N-ethylbenzenesulfonamide, Benzenesulfonamide (B165840) | mdpi.comresearchgate.net |

| Sulfonamide | Benzylic alcohol, Mn(I) PNP pincer precatalyst | N-alkylation | N-alkylated sulfonamide | acs.org |

| Sulfonamide | Alkyl halide, Base | N-alkylation | N-alkylated sulfonamide | dnu.dp.uaorganic-chemistry.orgnih.gov |

| Thioamide | Sulfonyl azide | N-sulfonyl amidine synthesis | N-sulfonyl amidine | nih.gov |

Substitutions on the Aromatic Ring System

The existing substituents on the benzene (B151609) ring of this compound, namely the methoxy (B1213986) and diethylsulfamoyl groups, direct the position of further electrophilic aromatic substitution reactions.

The methoxy group (-OCH₃) is an activating, ortho, para-directing group. This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

The diethylsulfamoyl group (-SO₂NEt₂) , on the other hand, is a deactivating, meta-directing group. The strong electron-withdrawing nature of the sulfonyl group deactivates the ring towards electrophilic attack, and it directs incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient sulfonyl group.

Given the positions of the existing substituents in this compound (methoxy at C2, diethylsulfamoyl at C5), the directing effects are as follows:

The methoxy group at C2 directs to the C3 (ortho) and C6 (para) positions.

The diethylsulfamoyl group at C5 directs to the C3 and C6 (meta) positions.

In this case, both the activating methoxy group and the deactivating diethylsulfamoyl group direct incoming electrophiles to the same positions (C3 and C6). Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur at the C3 and C6 positions of the aromatic ring. The activating effect of the methoxy group will likely facilitate these reactions, despite the deactivating effect of the sulfamoyl group.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the outcome of the reaction is determined by the cumulative electronic effects of the existing substituents. The methoxy group (-OCH₃) at the C2 position is a potent activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the carboxylic acid (-COOH) at C1 and the diethylsulfamoyl group (-SO₂NEt₂) at C5 are both deactivating, meta-directing groups.

The positions available for substitution on the benzene ring are C3, C4, and C6. The directing effects of the substituents on these positions can be summarized as follows:

| Position | Methoxy (-OCH₃) Directing Effect | Carboxylic Acid (-COOH) Directing Effect | Diethylsulfamoyl (-SO₂NEt₂) Directing Effect | Overall Predicted Outcome |

| C3 | ortho (activating) | meta (deactivating) | ortho (deactivating) | Possible, activated by -OCH₃ |

| C4 | meta (deactivating) | para (deactivating) | meta (deactivating) | Strongly disfavored |

| C6 | para (activating) | ortho (deactivating) | para (deactivating) | Possible, activated by -OCH₃ |

Based on this analysis, electrophilic attack is most likely to occur at the C3 and C6 positions, which are activated by the powerful ortho, para-directing methoxy group. The deactivating nature of the carboxyl and sulfamoyl groups at these positions is likely to be overcome by the strong activating effect of the methoxy group. Between C3 and C6, steric hindrance from the adjacent carboxylic acid at C1 might slightly disfavor substitution at C6, potentially making C3 the more reactive site. Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to yield predominantly the 3-substituted and 6-substituted derivatives.

Nucleophilic Aromatic Substitution Strategies for Analogues

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally challenging due to the presence of the electron-donating methoxy group, which increases the electron density of the ring and thus repels incoming nucleophiles. vaia.com However, the presence of the two strong electron-withdrawing groups, the carboxylic acid and the diethylsulfamoyl group, can facilitate SNAr reactions if a suitable leaving group is present on the ring. masterorganicchemistry.comlibretexts.org

Strategies to synthesize analogues via SNAr would typically involve the introduction of a good leaving group, such as a halogen, at a position activated by the electron-withdrawing substituents. For instance, if a halogen were present at the C4 or C6 position, it would be ortho or para to the deactivating sulfamoyl group, making it susceptible to nucleophilic attack. The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov

A plausible synthetic route to an analogue could involve the initial synthesis of a precursor with a leaving group, for example, 4-halo-5-(diethylsulfamoyl)-2-methoxybenzoic acid. This compound could then be subjected to reaction with various nucleophiles (e.g., amines, alkoxides, thiolates) to displace the halide and introduce new functional groups, thereby generating a library of analogues. The reaction conditions would likely require elevated temperatures and a polar aprotic solvent to facilitate the reaction.

Formation of Complex Molecular Architectures Utilizing the Compound as a Building Block

The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive aromatic ring, makes it a valuable building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and macrocycles.

The carboxylic acid group can be readily converted into a variety of other functional groups. For example, it can be transformed into an acid chloride, which can then react with amines to form amides, or with alcohols to form esters. These reactions provide a straightforward method for attaching the 5-(diethylsulfamoyl)-2-methoxybenzoyl moiety to other molecules.

Furthermore, the aromatic ring can be functionalized through the electrophilic substitution reactions discussed previously. The introduction of new substituents opens up possibilities for further synthetic transformations. For instance, a nitro group introduced at the C3 position could be reduced to an amino group, which could then participate in cyclization reactions to form heterocyclic systems. A related compound, 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, is a known intermediate in the synthesis of organic pigments, highlighting the utility of this substituted aromatic core in the construction of larger, functional molecules. innospk.comdyestuffintermediates.com

Structure Activity Relationship Sar Studies of 5 Diethylsulfamoyl 2 Methoxybenzoic Acid Derivatives

Impact of Diethylsulfamoyl Moiety Modifications on Biological Activity

The diethylsulfamoyl group is a critical feature that can significantly influence the compound's physicochemical properties and its interactions with biological targets.

Varying Alkyl Groups on the Sulfonamide Nitrogen

Modification of the N-alkyl substituents on the sulfonamide group is a common strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties. Altering the ethyl groups in 5-(Diethylsulfamoyl)-2-methoxybenzoic acid to other alkyl groups would likely impact the compound's lipophilicity, steric profile, and hydrogen bonding capacity.

Research on various sulfonamide-containing agents has shown that the size and nature of the N-alkyl groups can be critical for target binding. For instance, in some series of enzyme inhibitors, smaller alkyl groups like methyl may be preferred for fitting into a compact binding pocket, while in other cases, larger or cyclic substituents might enhance van der Waals interactions and improve potency. The diethyl groups provide a balance of lipophilicity and size that can be systematically varied.

Table 1: Hypothetical Impact of N-Alkyl Sulfonamide Variations on Biological Activity (Illustrative)

| R Group on Sulfonamide Nitrogen | Expected Change in Lipophilicity | Potential Impact on Activity |

| -H (unsubstituted) | Decrease | May introduce hydrogen bond donor capabilities. |

| -CH₃ (dimethyl) | Slight Decrease | May allow for better fit in sterically hindered pockets. |

| -CH₂CH₃ (diethyl) | Baseline | Reference compound. |

| -n-propyl | Increase | Increased lipophilicity may enhance membrane permeability. |

| -isopropyl | Increase | Introduces steric bulk which could enhance or disrupt binding. |

| Cyclohexyl | Significant Increase | May provide a conformational anchor and improve binding affinity. |

This table is illustrative and based on general medicinal chemistry principles, not on experimental data for this compound.

Influence of Sulfonamide Substituent Position

Moving the diethylsulfamoyl group to other positions would create constitutional isomers with potentially very different biological activities. For example, placing the sulfonamide at the 3-position would alter its spatial relationship with both the carboxylic acid and the methoxy (B1213986) group, which could fundamentally change the molecule's binding mode. Studies on related benzoic acid derivatives often show that positional isomerism has a profound effect on biological activity. For instance, research on 3-(Diethylsulfamoyl)-4-methoxybenzoic acid highlights the importance of the relative positioning of these functional groups for potential biological interactions. ontosight.ai

Role of the Methoxy Group in Modulating Research Outcomes

The methoxy group at the 2-position of the benzoic acid ring can influence the molecule's conformation, electronic properties, and metabolic stability.

Positional Isomerism of the Methoxy Group

The placement of the methoxy group is a key determinant of the molecule's electronic and steric characteristics. A methoxy group at the 2-position (ortho to the carboxylic acid) can influence the acidity of the carboxyl group and may participate in intramolecular hydrogen bonding, which can affect the molecule's conformation and binding affinity.

Relocating the methoxy group to the 3-, 4-, or 6-positions would result in isomers with different electronic distributions and shapes. For example, a methoxy group at the 4-position (para to the carboxylic acid) would exert a different electronic effect on the aromatic ring and the other substituents. The importance of the methoxy group's position has been noted in various classes of bioactive compounds, where it can be a key determinant of selectivity and potency. nih.gov

Alterations of the Alkoxy Chain Length

Varying the length of the alkoxy chain (e.g., from methoxy to ethoxy or propoxy) is a common strategy to probe the steric and lipophilic requirements of a binding site. Replacing the methoxy group with a larger alkoxy group would increase the lipophilicity and steric bulk in that region of the molecule.

Table 2: Hypothetical Effect of Alkoxy Chain Length on Biological Activity (Illustrative)

| Alkoxy Group at Position 2 | Relative Lipophilicity | Potential Impact on Activity |

| -OH (hydroxy) | Lower | Introduces hydrogen bonding donor/acceptor, may alter metabolism. |

| -OCH₃ (methoxy) | Baseline | Reference compound. |

| -OCH₂CH₃ (ethoxy) | Higher | Increased lipophilicity, may explore a larger hydrophobic pocket. |

| -O-n-propyl (n-propoxy) | Higher | Further increase in lipophilicity and chain flexibility. |

This table is illustrative and based on general medicinal chemistry principles, not on experimental data for this compound.

Contribution of the Benzoic Acid Core to Molecular Interactions

The benzoic acid core serves as the central scaffold for the functional groups and is itself a key interacting moiety. The carboxylic acid group is ionizable at physiological pH, allowing for the formation of strong ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine, in a protein binding site. It can also act as a hydrogen bond donor and acceptor.

Substituent Effects on the Carboxylic Acid Moiety

The carboxylic acid group is a critical pharmacophoric element in many molecules, often responsible for key interactions with biological targets. nih.gov However, its properties can also present challenges, such as metabolic instability or limited ability to cross biological membranes. nih.gov To address these issues while preserving desired biological activity, researchers often explore the use of carboxylic acid bioisosteres—functional groups with similar physicochemical properties. nih.govdrughunter.com

Bioisosteric replacement is a widely used strategy in drug design to optimize the characteristics of a lead compound. drughunter.com The success of such a replacement is highly dependent on the specific context of the molecule and its target. nih.gov Common bioisosteres for carboxylic acids can be categorized as either ionizable or neutral.

Ionizable bioisosteres, such as tetrazoles and acyl sulfonamides, mimic the acidic nature of the carboxylic acid and can participate in similar ionic interactions. nih.govhyphadiscovery.com Neutral bioisosteres, on the other hand, rely on other types of interactions, like hydrogen bonding or cation-π interactions, to engage with the target. hyphadiscovery.com The choice of a suitable bioisostere can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. drughunter.com

For instance, the replacement of a carboxylic acid with a tetrazole ring has been shown to increase potency and improve oral bioavailability in some cases, such as in the development of the angiotensin II receptor antagonist losartan. drughunter.com This is attributed to the tetrazole's ability to form stronger hydrogen bonds, which can enhance binding affinity to the target receptor. researchgate.net

In the context of this compound derivatives, modifying the carboxylic acid moiety could lead to compounds with improved properties. The following table outlines potential bioisosteric replacements and their rationales.

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Potential Impact on Activity |

| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity, can improve metabolic stability. hyphadiscovery.com | May enhance binding affinity through stronger hydrogen bond interactions. researchgate.net |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide | Similar pKa to carboxylic acids. nih.gov | Can maintain or improve biological activity while potentially altering the metabolic profile. |

| Carboxylic Acid (-COOH) | Hydroxamic Acid | Can act as a chelating group for metal ions in enzyme active sites. | Could introduce new binding interactions and alter the mechanism of action. |

| Carboxylic Acid (-COOH) | Isoxazolol | Can act as a carboxylic acid surrogate with a different electronic distribution. nih.gov | May lead to changes in selectivity and potency. |

Conformational Analysis and Its Relevance to Activity

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. For derivatives of this compound, the relative orientation of the substituents on the benzene (B151609) ring can significantly influence how the molecule interacts with its target.

The conformation of molecules containing a 2-methoxybenzoic acid scaffold is influenced by the rotation around key single bonds. In the case of mefenamic acid, which has a related structure, the conformation can be described by two main dihedral angles: one defining the rotation of the benzene rings relative to each other, and another describing the orientation of the carboxylic acid group. nih.gov

The following table summarizes key conformational features and their potential relevance to the activity of this compound derivatives.

| Conformational Feature | Description | Relevance to Activity |

| Dihedral Angle (Methoxy Group) | The rotational position of the methoxy group relative to the benzene ring. | Can impact the overall shape of the molecule and its steric fit within a binding site. tandfonline.com |

| Dihedral Angle (Carboxylic Acid Group) | The orientation of the carboxylic acid group relative to the benzene ring. | Affects the positioning of this key interaction group and its ability to form hydrogen bonds or ionic interactions. nih.gov |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding between the methoxy and carboxylic acid groups. | Can lock the molecule into a more rigid conformation, which may be favorable or unfavorable for binding. |

| Overall Molecular Shape | The global three-dimensional structure of the molecule. | Must be complementary to the shape of the target's binding site for effective engagement. |

Spatial and Electronic Requirements for Target Engagement (In Vitro Research)

The effective binding of a molecule to its biological target depends on a precise combination of spatial and electronic complementarity. For derivatives of this compound, both the sulfonamide and the substituted benzoic acid portions of the molecule play crucial roles in target engagement.

The benzenesulfonamide (B165840) group is a well-known pharmacophore that interacts with a variety of enzymes, most notably carbonic anhydrases. nih.govacs.org In these interactions, the sulfonamide nitrogen typically coordinates with a zinc ion in the enzyme's active site, while the oxygen atoms of the sulfonamide form hydrogen bonds with nearby amino acid residues. nih.gov The benzene ring itself can also participate in hydrophobic or van der Waals interactions with the protein. acs.org

The electronic properties of the benzene ring, influenced by its substituents, are also critical for binding. Electron-donating or electron-withdrawing groups can alter the charge distribution of the ring and affect its ability to participate in various non-covalent interactions. For some benzoic acid derivatives, strong electron-donating groups on the benzene ring have been associated with potent biological activity, suggesting that regions of high electron density can act as hydrogen bond acceptors. iomcworld.com

The following table outlines the key spatial and electronic requirements for the target engagement of compounds containing sulfamoylbenzoic acid moieties, based on research on related structures.

| Requirement | Description | Role in Target Engagement |

| Sulfonamide Group | The -SO2NH- moiety. | Acts as a key binding group, often coordinating with metal ions and forming hydrogen bonds. nih.gov |

| Carboxylic Acid Group | The -COOH moiety. | Typically forms strong hydrogen bonds or ionic interactions with polar amino acid residues in the binding site. iomcworld.com |

| Aromatic Ring | The central benzene ring. | Provides a scaffold for the functional groups and can participate in hydrophobic, pi-stacking, or cation-pi interactions. |

| Substituent Pattern | The specific arrangement of the diethylsulfamoyl, methoxy, and carboxylic acid groups. | Determines the overall shape and electronic properties of the molecule, ensuring a precise fit with the target. |

| Electron Distribution | The charge distribution across the molecule. | Influences the strength and nature of non-covalent interactions, such as hydrogen bonds and electrostatic interactions. iomcworld.com |

Biological Activity and Molecular Mechanisms in Preclinical Research

Enzyme Inhibition Studies

Enzyme inhibition assays are fundamental in preclinical research to determine a compound's potential to modulate specific enzymatic pathways. This section reviews the available literature on the inhibitory activity of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid against various enzyme targets.

Following a comprehensive review of scientific literature, no in vitro studies reporting the inhibitory activity of this compound against any carbonic anhydrase (CA) isoforms have been identified. Consequently, data regarding its potency (e.g., IC₅₀ or Kᵢ values) and selectivity profile across the various CA isoforms are not available.

A thorough search of published preclinical research reveals no available data on the in vitro inhibition of acetylcholinesterase (AChE) by this compound. Therefore, its potential as an AChE inhibitor, including its IC₅₀ value and mechanism of inhibition, remains uncharacterized.

Preclinical investigations into the inhibitory effects of this compound on other relevant enzyme targets have not been reported in the accessible scientific literature. Its activity profile against other enzymes of therapeutic interest is currently unknown.

Receptor Interaction and Modulation

Understanding the interaction of a compound with specific receptors is crucial for elucidating its mechanism of action. This section addresses the documented receptor binding and interaction studies for this compound.

There are no published in vitro studies that characterize the binding affinity of this compound to any specific receptor targets. Data on its receptor binding profile, including dissociation constants (K𝘥) or inhibition constants (Kᵢ) for any receptor, are currently unavailable.

Preclinical studies, such as X-ray crystallography or molecular docking simulations, detailing the specific molecular interactions between this compound and any biological target have not been found in the scientific literature. As a result, the molecular basis for any potential biological activity remains to be determined.

Anti-Inflammatory Research Modulations

Inhibition of Inflammasome Activation in Cellular Models (e.g., NLRP3)

No specific studies have been identified that investigate the effect of this compound on the activation of the NLRP3 inflammasome or other inflammasome complexes in cellular models. While the broader class of benzoic acid derivatives has been explored for various biological activities, data on this particular compound's interaction with inflammasome pathways is not available in the current body of scientific literature.

Modulation of Inflammatory Signaling Pathways (In Vitro)

There is no available in vitro research detailing the modulation of inflammatory signaling pathways by this compound. Studies on key inflammatory pathways, such as NF-κB, MAPK, or JAK-STAT, and the influence of this specific compound have not been reported.

Antimicrobial Research Applications

Antibacterial Efficacy in In Vitro Assays

No data from in vitro assays assessing the antibacterial efficacy of this compound against various bacterial strains has been found. Therefore, information regarding its potential spectrum of activity, minimum inhibitory concentrations (MICs), or minimum bactericidal concentrations (MBCs) is not available.

Investigation of Antifungal and Antiviral Properties (In Vitro)

Similarly, there is a lack of in vitro studies investigating the potential antifungal or antiviral properties of this compound.

Mechanisms of Action Against Pathogenic Microorganisms (Research Focus)

Given the absence of primary research on its antimicrobial activity, the mechanisms of action of this compound against pathogenic microorganisms have not been a focus of investigation.

In-Depth Analysis of this compound in Preclinical Research Reveals Limited Data

Despite interest in the broader class of substituted benzoic acids for their potential pharmacological activities, a comprehensive review of existing preclinical and in vitro research reveals a significant lack of specific data on the biological activities of this compound.

While the foundational structure of benzoic acid and its derivatives has been a scaffold for numerous therapeutic agents, specific information regarding the biological effects and molecular mechanisms of this compound remains largely unexplored in publicly accessible scientific literature. Extensive searches of scholarly databases have not yielded specific studies detailing its activity in preclinical or in vitro models.

Therefore, a detailed exploration of additional biological activities for this specific compound, as requested, cannot be provided at this time. The scientific community has yet to publish in-depth research that would allow for a thorough discussion of its potential effects.

For context, research into related benzoic acid derivatives has suggested a range of potential biological activities, including anti-inflammatory and antimicrobial properties. However, it is crucial to note that minor alterations in the chemical structure of a compound can lead to significant differences in its biological function. Extrapolating the activities of related molecules to this compound would be scientifically unfounded without direct experimental evidence.

Due to the absence of specific research findings, it is not possible to construct data tables or provide a detailed account of its molecular mechanisms as per the initial request. Further investigation through dedicated in vitro and preclinical studies would be necessary to elucidate the specific biological profile of this compound.

Advanced Analytical Research Methodologies for Characterization and Quantification

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structural integrity of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound in solution. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton group in the molecule. The aromatic region would likely display a complex pattern for the three protons on the benzene (B151609) ring. The proton ortho to the carboxylic acid group (C6-H) is expected to appear as a doublet, the proton ortho to the sulfamoyl group (C4-H) as a doublet of doublets, and the proton meta to both groups (C3-H) as a doublet. The diethylsulfamoyl group should produce a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons due to spin-spin coupling. The methoxy (B1213986) group protons would appear as a sharp singlet, and the acidic proton of the carboxyl group would be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. It is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming a deuterated solvent like DMSO-d₆ or CDCl₃ is used. Key signals would include the carbonyl carbon of the carboxylic acid at the downfield end of the spectrum (around 165-175 ppm), the six unique aromatic carbons, the methoxy carbon, and the two different carbons of the diethylamino group.

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | |||

|---|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Multiplicity | Assignment | Predicted Shift (ppm) |

| -COOH | ~13.0 | br s | C=O | ~167.0 |

| Ar-H (C3) | ~8.2 | d | Ar-C (C2) | ~158.0 |

| Ar-H (C4) | ~7.9 | dd | Ar-C (C5) | ~139.0 |

| Ar-H (C6) | ~7.3 | d | Ar-C (C4) | ~129.0 |

| -OCH₃ | ~3.9 | s | Ar-C (C6) | ~124.0 |

| -N(CH₂CH₃)₂ | ~3.2 | q | Ar-C (C3) | ~115.0 |

| -N(CH₂CH₃)₂ | ~1.1 | t | Ar-C (C1) | ~114.0 |

| -OCH₃ | ~56.0 | |||

| -N(CH₂CH₃)₂ | ~42.0 | |||

| -N(CH₂CH₃)₂ | ~14.0 |

Note: Predicted values are based on structural analysis and comparison with similar compounds. Actual experimental values may vary based on solvent and experimental conditions. (d: doublet, dd: doublet of doublets, t: triplet, q: quartet, s: singlet, br s: broad singlet).

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement.

The molecular formula for the compound is C₁₂H₁₇NO₅S, which corresponds to a monoisotopic mass of 287.08273 Da. uni.lu ESI-MS analysis would typically show the protonated molecule [M+H]⁺ at m/z 288.09001 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 286.07545 in negative ion mode. uni.lu The formation of other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, is also common. uni.lu

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern, which provides further structural confirmation. Key fragmentation pathways would likely involve the neutral loss of parts of the diethylsulfamoyl group (e.g., loss of ethene, C₂H₄), cleavage of the S-N bond, or loss of the entire sulfamoyl moiety. Decarboxylation (loss of CO₂) from the parent ion is also a characteristic fragmentation for benzoic acids.

Predicted Mass Spectrometry Data

| Adduct/Fragment | Ion Type | Predicted m/z | Reference |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 287.08218 | uni.lu |

| [M+H]⁺ | Protonated Molecule | 288.09001 | uni.lu |

| [M+Na]⁺ | Sodium Adduct | 310.07195 | uni.lu |

| [M-H]⁻ | Deprotonated Molecule | 286.07545 | uni.lu |

| [M-CO₂H]⁺ | Loss of Carboxyl Radical | 242.0896 | Predicted |

| [M-SO₂N(C₂H₅)₂]⁺ | Loss of Diethylsulfamoyl Radical | 151.0441 | Predicted |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid dimer. The C=O stretch of the carboxyl group would appear as a strong, sharp band around 1700 cm⁻¹. The sulfonamide group would be identified by its strong asymmetric and symmetric S=O stretching vibrations, typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore, which is the substituted benzene ring. The presence of the methoxy, carboxylic acid, and diethylsulfamoyl substituents on the aromatic ring influences the position and intensity of the absorption maxima (λmax). Typically, substituted benzoic acids exhibit strong absorption bands in the UV region between 200 and 300 nm.

Expected Spectroscopic Data (IR & UV-Vis)

| Technique | Functional Group/Chromophore | Expected Absorption Range |

|---|---|---|

| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| IR | C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ |

| IR | C-H Stretch (Aliphatic) | 2850-2980 cm⁻¹ |

| IR | C=O Stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ |

| IR | C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ |

| IR | S=O Asymmetric Stretch (Sulfonamide) | 1330-1370 cm⁻¹ |

| IR | S=O Symmetric Stretch (Sulfonamide) | 1140-1180 cm⁻¹ |

| UV-Vis | Substituted Benzene Ring | λmax ≈ 210 nm, 240 nm, 290 nm |

Chromatographic Separations in Research Settings

Chromatographic methods are paramount for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and performing quantitative analysis of this compound due to its high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically employed for polar to moderately nonpolar compounds.

In a typical RP-HPLC setup, a C18 (octadecylsilyl) stationary phase is used. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often water with an acid like formic acid or phosphoric acid to suppress the ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima. For quantification, a calibration curve is constructed by analyzing standards of known concentrations. This method can accurately determine the purity of a sample by comparing the area of the main peak to the total area of all peaks in the chromatogram. ekb.egresearchgate.net

Typical RP-HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~240 nm |

| Injection Volume | 10 µL |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity (due to the carboxylic acid and sulfonamide groups) and low volatility prevent it from eluting from a GC column at typical operating temperatures without thermal decomposition.

Therefore, a derivatization step is required to convert the non-volatile acid into a more volatile and thermally stable derivative. A common approach is esterification of the carboxylic acid group, for example, by reaction with methanol in the presence of an acid catalyst to form the corresponding methyl ester (Methyl 5-(diethylsulfamoyl)-2-methoxybenzoate). This derivative is significantly more volatile and can be analyzed by GC.

The analysis would typically be performed on a capillary column with a nonpolar or mid-polarity stationary phase. A temperature-programmed oven is used to elute the compound, and detection is often carried out using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.

Illustrative GC Method Parameters for Methyl Ester Derivative

| Parameter | Typical Condition |

|---|---|

| Derivatization | Methylation of carboxylic acid |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C (FID) or 230 °C (MS Transfer Line) |

Preparative Chromatography for Compound Isolation

The isolation and purification of this compound from crude reaction mixtures are critical steps to obtain a highly pure standard required for subsequent analytical and biological studies. Preparative chromatography, a technique used to separate and purify larger quantities of compounds, is an indispensable tool for this purpose.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful method for the purification of this compound. This technique utilizes a high-pressure pump to pass the sample mixture through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For a compound with the polarity of this compound, a reverse-phase C18 column is typically employed as the stationary phase. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile or methanol, and water, often with a small percentage of an acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid group remains protonated, leading to sharper peaks and better separation.

Another effective preparative technique is High-Speed Counter-Current Chromatography (HSCCC). This is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby eliminating irreversible sample adsorption. For the separation of benzoic acid derivatives, a suitable two-phase solvent system is selected. A common system for compounds of intermediate polarity is a mixture of n-hexane, ethyl acetate (B1210297), methanol, and water. The ratio of these solvents is optimized to achieve an ideal partition coefficient (K) for this compound, ensuring efficient separation from impurities.

The selection of the appropriate preparative chromatographic method and the optimization of its parameters are crucial for obtaining the target compound with the high degree of purity required for definitive analytical characterization.

| Technique | Typical Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Preparative HPLC | Reverse-phase C18 silica (B1680970) gel | Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid | High resolution, high purity, automated | Higher cost, potential for sample loss on the column |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (one phase of a biphasic system) | n-Hexane/Ethyl Acetate/Methanol/Water | No irreversible adsorption, high sample loading capacity, lower solvent consumption | Lower resolution than HPLC, requires careful solvent system selection |

Crystallographic Studies

Crystallographic studies are pivotal for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule and for understanding its intermolecular interactions in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline solids. Although specific crystallographic data for this compound is not publicly available, the expected solid-state behavior can be inferred from the analysis of structurally similar compounds, such as anisic acid (p-methoxybenzoic acid).

It is highly probable that this compound molecules would form centrosymmetric dimers in the solid state. This dimerization would be driven by strong hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. The crystal packing would then be influenced by weaker intermolecular interactions, such as van der Waals forces and potentially C-H···O hydrogen bonds involving the methoxy and diethylsulfamoyl groups. The conformation of the diethylsulfamoyl group and the dihedral angle between the carboxylic acid group and the benzene ring would be key structural features determined by this technique.

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interaction | Carboxylic acid hydrogen-bonded dimers |

| Z (Molecules per unit cell) | Typically 4 for small organic molecules |

Co-crystallization of a small molecule with its biological target, such as a protein or enzyme, followed by X-ray diffraction analysis of the resulting co-crystal, provides invaluable insights into the specific molecular interactions that govern the biological activity. While there are no specific reports on the co-crystallization of this compound with a biological target, this methodology would be a crucial step in understanding its mechanism of action if it were identified as a biologically active agent.

The process would involve incubating the purified compound with a purified and crystallizable form of the target protein. Successful co-crystallization would allow for the detailed mapping of the binding site, identifying key amino acid residues that interact with the different functional groups of the molecule (the carboxylic acid, methoxy group, and the diethylsulfamoyl moiety). This information is instrumental in structure-based drug design and for the optimization of lead compounds.

Electrochemical Methods for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry, are powerful techniques for investigating the redox properties of a molecule, providing information on its oxidation and reduction potentials. The electrochemical behavior of this compound would be influenced by its constituent functional groups: the benzoic acid, the methoxy group, and the diethylsulfamoyl group.

The carboxylic acid group of the benzoic acid moiety is generally electrochemically inactive within the typical potential window used in organic electrochemistry. The methoxy group, being an electron-donating group, would make the aromatic ring more susceptible to oxidation at a less positive potential compared to unsubstituted benzoic acid. The sulfonamide group is generally considered to be electrochemically stable, but it can influence the electronic properties of the aromatic ring.

A cyclic voltammetry experiment would likely reveal an irreversible oxidation peak corresponding to the oxidation of the methoxy-substituted benzene ring. The exact potential of this peak would provide a quantitative measure of the ease of oxidation of the molecule. This information can be useful in understanding potential metabolic pathways involving oxidative processes.

| Electrochemical Process | Predicted Behavior | Influencing Functional Group |

|---|---|---|

| Oxidation | Irreversible oxidation at a moderately positive potential | Methoxy-substituted aromatic ring |

| Reduction | Expected to be difficult; may occur at a very negative potential | Carboxylic acid and sulfonamide groups are generally hard to reduce |

Bioanalytical Methods for In Vitro Assay Quantification

Accurate quantification of this compound in biological matrices from in vitro assays is essential for determining its potency and efficacy. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and reliable technique for this purpose.

For quantitative analysis, a reverse-phase HPLC method would be developed. A C18 column would be appropriate, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate or formate) to maintain a constant pH. Detection can be achieved using a UV detector, with the detection wavelength set to the absorbance maximum of the compound, which is expected to be in the UV region due to the presence of the aromatic ring.

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-resolving and fragmentation capabilities of a tandem mass spectrometer. The compound would be ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions would be monitored in multiple reaction monitoring (MRM) mode. This provides a high degree of specificity and allows for accurate quantification even at very low concentrations. The development of a robust LC-MS/MS method would involve the optimization of both the chromatographic conditions and the mass spectrometric parameters.

| Parameter | HPLC-UV Method | LC-MS/MS Method |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Acetonitrile and 0.1% Formic Acid in Water |

| Detection | UV Absorbance (e.g., at λmax) | Tandem Mass Spectrometry (ESI, MRM mode) |

| Quantification Range | ng/mL to µg/mL | pg/mL to ng/mL |

Future Research Directions and Translational Perspectives Academic Focus

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity

Future research into 5-(diethylsulfamoyl)-2-methoxybenzoic acid would likely prioritize the design and synthesis of next-generation derivatives with improved selectivity for specific biological targets. Building upon the core sulfamoyl benzoic acid scaffold, medicinal chemists can employ established structure-activity relationship (SAR) principles to guide molecular modifications. nih.goviomcworld.comopenaccesspub.org Key strategies would involve the systematic alteration of the diethylsulfamoyl and methoxy (B1213986) substituents to explore their impact on target binding and selectivity.

For instance, the ethyl groups on the sulfonamide could be replaced with other alkyl or cyclic moieties to probe the steric and electronic requirements of the binding pocket. researchgate.net Additionally, the methoxy group at the 2-position could be substituted with other alkoxy groups of varying chain lengths or replaced with bioisosteric functional groups to modulate physicochemical properties and target interactions. nih.gov The synthesis of a focused library of such analogues would enable a thorough investigation of the SAR, aiming to identify derivatives with subnanomolar potency and high selectivity for a desired target, as has been achieved with other sulfamoyl benzoic acid analogues. nih.govacs.org

Table 1: Hypothetical Next-Generation Derivatives of this compound and Rationale for Synthesis

| Derivative | Modification Rationale | Potential Impact |

| 5-(N-cyclopropylsulfamoyl)-2-methoxybenzoic acid | Introduction of a conformationally restricted cyclopropyl (B3062369) group. | May enhance binding affinity and selectivity through optimized interactions within the target's binding site. |

| 5-(Diethylsulfamoyl)-2-ethoxybenzoic acid | Extension of the alkoxy chain. | Could explore additional hydrophobic interactions and influence metabolic stability. |

| 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid | Demethylation of the methoxy group. | Introduces a hydrogen bond donor, potentially altering target interaction and selectivity. |

| 5-(Diethylsulfamoyl)-2-methoxybenzamide | Conversion of the carboxylic acid to a primary amide. | Modifies the hydrogen bonding profile and overall polarity, which could impact cell permeability and target engagement. |

Exploration of New Biological Targets and Mechanisms (In Vitro)

A crucial avenue for future research is the elucidation of novel biological targets and mechanisms of action for this compound and its derivatives. High-throughput screening (HTS) campaigns against diverse panels of enzymes, receptors, and ion channels could uncover previously unknown biological activities. Given the structural similarities to known inhibitors, initial investigations could focus on targets such as carbonic anhydrases, cytosolic phospholipase A2α, and various protein kinases. researchgate.netnih.gov

For example, many aromatic sulfonamides are known to be potent inhibitors of carbonic anhydrases, and it would be pertinent to evaluate this compound and its derivatives against various isoforms, including those that are tumor-associated. nih.gov Furthermore, in vitro assays to assess the inhibition of human nucleoside-triphosphate diphosphatases (h-NTPDases) could be conducted, as other sulfamoyl benzamide (B126) derivatives have shown selective inhibitory activity against this class of enzymes. rsc.orgresearchgate.net Mechanistic studies, including enzyme kinetics and cell-based assays, would be essential to validate any identified hits and to understand the molecular basis of their activity. nih.gov

Development of Advanced Synthetic Methodologies

The efficient synthesis of this compound and its derivatives is paramount for extensive biological evaluation. Future research could focus on developing more advanced and versatile synthetic methodologies. While classical methods for the synthesis of aromatic sulfonamides are well-established, newer techniques such as transition-metal-catalyzed C-H functionalization could offer more direct and efficient routes for the synthesis of diverse analogues. acs.orgnih.govresearchgate.net

For example, iridium-catalyzed C-H activation could enable the late-stage introduction of various functional groups onto the benzoic acid core, facilitating rapid access to a library of derivatives for SAR studies. nih.gov Additionally, the development of novel reagents for the direct introduction of the primary sulfonamide group could streamline the synthesis of key intermediates. acs.org Mechanochemical synthesis approaches could also be explored as a greener and more efficient alternative to traditional solvent-based methods. researchgate.net

Application as Research Probes in Biological Systems

Derivatives of this compound with high potency and selectivity could be developed into valuable research probes for studying biological systems. By incorporating reporter tags, such as fluorescent moieties or biotin, these probes could be used to visualize and isolate their target proteins within cells and tissues. Such tools are invaluable for target validation, understanding downstream signaling pathways, and elucidating the physiological and pathological roles of the target.

The design of such probes would require synthetic strategies that allow for the attachment of a linker and tag without compromising the compound's binding affinity. These probes could then be utilized in a variety of applications, including fluorescence microscopy, flow cytometry, and affinity pull-down experiments followed by mass spectrometry for proteomic analysis.

Contribution to Lead Optimization in Preclinical Drug Discovery Programs

Key aspects of lead optimization would involve modifying the structure to improve metabolic stability, aqueous solubility, and cell permeability, while minimizing off-target effects and potential toxicity. nih.gov For example, introducing polar functional groups or utilizing prodrug strategies could enhance bioavailability. The ultimate goal of this phase is to identify a clinical candidate with a suitable efficacy and safety profile to advance into formal preclinical development.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the design and optimization of novel derivatives of this compound. researchgate.netbiomedres.usnih.gov By leveraging existing data on sulfonamide-containing compounds and their biological activities, ML models can be trained to predict the potency, selectivity, and ADMET properties of virtual compounds. nih.gov

Generative AI models could be employed to design novel molecular structures based on the sulfamoyl benzoic acid scaffold with desired properties. researchgate.net These in silico methods can prioritize the synthesis of the most promising candidates, thereby saving time and resources. Furthermore, ML can aid in the analysis of complex SAR data, identifying subtle structural features that contribute to biological activity and guiding the next round of molecular design. biomedres.us

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Diethylsulfamoyl)-2-methoxybenzoic acid, and how can reaction yields be optimized?

- Methodological Answer :

- Step 1 : Start with 2-methoxybenzoic acid as the core structure. Introduce the diethylsulfamoyl group via sulfonation using chlorosulfonic acid, followed by reaction with diethylamine .

- Step 2 : Optimize yields by controlling reaction temperature (0–5°C during sulfonation to avoid over-sulfonation) and using anhydrous conditions to prevent hydrolysis of intermediates.

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity .

- Key Data : Typical yields range from 60–75% after optimization.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; diethylsulfamoyl protons as a quartet near δ 1.2–1.4 ppm) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm for purity assessment .

- Mass Spectrometry : ESI-MS in negative ion mode to observe [M–H]⁻ peaks (expected m/z: ~315.3) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer :

- Empirical Data : Similar methoxybenzoic acid derivatives show highest solubility in polar aprotic solvents (e.g., DMSO, ~50 mg/mL) and moderate solubility in ethanol (~15 mg/mL). Poor solubility in water (<1 mg/mL) necessitates DMSO stock solutions for biological assays .

- Predictive Models : Use the Abraham solvation model to estimate logP (calculated ~2.1) and solubility in mixed solvents (e.g., ethanol/water 70:30) .

Advanced Research Questions

Q. How does the diethylsulfamoyl group influence the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer :

- Mechanistic Insight : The sulfamoyl group acts as a hydrogen-bond acceptor, enhancing binding to enzyme active sites (e.g., carbonic anhydrase). Compare inhibition constants (Kᵢ) with analogs lacking the sulfamoyl group .

- Experimental Design :

- Perform kinetic assays (e.g., stopped-flow spectroscopy) at varying pH (6.5–8.0) to assess pH-dependent activity.

- Use X-ray crystallography to resolve binding modes in enzyme complexes .

Q. What strategies mitigate metabolic instability of the methoxy group in vivo?

- Methodological Answer :

- Structural Modifications : Replace the methoxy group with a deuterated methoxy (-OCD₃) or trifluoromethoxy (-OCF₃) group to slow hepatic demethylation .

- In Vivo Validation :

- Conduct pharmacokinetic studies in rodent models (plasma half-life, AUC comparisons).

- Analyze metabolites via LC-MS/MS to identify demethylated byproducts .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

- QSAR Models : Use molecular descriptors (e.g., polar surface area <90 Ų, logP ~2–3) to predict BBB permeability.

- Docking Simulations : Screen derivatives against P-glycoprotein (P-gp) to avoid efflux-mediated exclusion .

- Validation : Measure logBB values (brain-to-plasma ratio) in murine models for lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。